3-[2-(Piperidin-1-ylmethyl)tetrazol-5-yl]pyridine
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Overview
Description
3-[2-(Piperidin-1-ylmethyl)tetrazol-5-yl]pyridine is a heterocyclic compound that features a tetrazole ring substituted with a piperidinomethyl group and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Piperidin-1-ylmethyl)tetrazol-5-yl]pyridine typically involves the reaction of 3-pyridylmethylamine with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring. The piperidinomethyl group is then introduced via a nucleophilic substitution reaction using piperidine and formaldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Piperidin-1-ylmethyl)tetrazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form N-oxides.
Reduction: The pyridyl group can be reduced to form piperidine derivatives.
Substitution: The piperidinomethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the tetrazole ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
3-[2-(Piperidin-1-ylmethyl)tetrazol-5-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(Piperidin-1-ylmethyl)tetrazol-5-yl]pyridine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, to modulate their activity. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to interact with various proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridylmethyl)-2H-tetrazole: Lacks the piperidinomethyl group, which may affect its binding affinity and selectivity.
5-(3-Pyridyl)-2H-tetrazole: Lacks the piperidinomethyl group, which may influence its chemical reactivity and biological activity.
2-(Piperidinomethyl)-2H-tetrazole: Lacks the pyridyl group, which may alter its electronic properties and interactions with molecular targets.
Uniqueness
3-[2-(Piperidin-1-ylmethyl)tetrazol-5-yl]pyridine is unique due to the presence of both the piperidinomethyl and pyridyl groups, which can enhance its chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H16N6 |
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Molecular Weight |
244.3g/mol |
IUPAC Name |
3-[2-(piperidin-1-ylmethyl)tetrazol-5-yl]pyridine |
InChI |
InChI=1S/C12H16N6/c1-2-7-17(8-3-1)10-18-15-12(14-16-18)11-5-4-6-13-9-11/h4-6,9H,1-3,7-8,10H2 |
InChI Key |
IHGKGLBTNRKTTD-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CN2N=C(N=N2)C3=CN=CC=C3 |
Canonical SMILES |
C1CCN(CC1)CN2N=C(N=N2)C3=CN=CC=C3 |
Origin of Product |
United States |
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